molecular formula C6H7N3O2S B2738449 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 868238-02-2

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2738449
CAS RN: 868238-02-2
M. Wt: 185.2
InChI Key: WYOFCKMXPKSTES-UHFFFAOYSA-N
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Description

“2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound with the CAS Number: 868238-02-2 . It has a molecular weight of 185.21 . The IUPAC name for this compound is 2-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacts with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacts with aniline, it results in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .


Physical And Chemical Properties Analysis

The compound has a melting point of 210-211 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with aliphatic amines to produce corresponding acetamides . This reaction can be used to create a variety of new compounds with potential applications in different fields of research .

Anticancer Research

Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer activities . As “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” is a pyrimidine derivative, it could potentially be used in anticancer research .

Antitubercular Research

Pyrimidine derivatives have also been found to exhibit antitubercular activities . Therefore, “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” could potentially be used in research related to tuberculosis treatment .

Anti-HIV Research

Pyrimidine derivatives have shown anti-HIV activities . This suggests that “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” could potentially be used in HIV research .

Anticonvulsant Research

S-alkyl derivatives of 6-methyl-2-thiouracil, which is used to obtain “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide”, have shown anticonvulsant activity . This suggests potential applications in anticonvulsant research .

Nucleic Acid Research

Pyrimidine bases are one of the main components of nucleic acids . Therefore, “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide”, being a pyrimidine derivative, could potentially be used in nucleic acid research .

Future Directions

While specific future directions are not mentioned in the available literature, the study and development of pyrimidine derivatives is an active area of research due to their potential therapeutic applications .

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOFCKMXPKSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

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